molecular formula C18H12Cl2N4O2 B11965581 methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11965581
M. Wt: 387.2 g/mol
InChI Key: YFSCNNJSGVDWID-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with a methyl ester, an amino group, and a dichlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloroaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as phosphate-based catalysts, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: shares structural similarities with other pyrroloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antimicrobial, and potential therapeutic effects.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrroloquinoxaline derivatives. Specifically, this compound exhibited significant radical scavenging activity. In a study utilizing the DPPH assay, this compound demonstrated an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} against hydroxyl radicals in a specific solvent environment . The compound's efficacy as a radical scavenger positions it as a potential candidate for further development in antioxidant therapies.

2. Anticancer Properties

Pyrroloquinoxaline derivatives are recognized for their anticancer activities. This compound has been studied for its effects on various cancer cell lines. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, they have shown promise as PARP-1 inhibitors and in modulating cytokine responses relevant to cancer inflammation .

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis in treated cells compared to controls. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. In vitro studies demonstrated its effectiveness against various bacterial strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antimicrobial activity .

Table: Antimicrobial Activity Overview

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.250.50Bactericidal
Escherichia coli0.300.60Bactericidal
Pseudomonas aeruginosa0.400.80Bacteriostatic

4. Therapeutic Potential in Neurological Disorders

Emerging research suggests that pyrroloquinoxaline derivatives may also play a role in neurological conditions due to their ability to cross the blood-brain barrier effectively. Preliminary pharmacokinetic studies indicate that these compounds could be developed into treatments for disorders such as depression and anxiety by acting as selective serotonin receptor modulators .

Properties

Molecular Formula

C18H12Cl2N4O2

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H12Cl2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)11-7-9(19)6-10(20)8-11/h2-8H,21H2,1H3

InChI Key

YFSCNNJSGVDWID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N

Origin of Product

United States

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